molecular formula C9H18N2O B1437539 (2R)-N-propylpiperidine-2-carboxamide CAS No. 1604368-79-7

(2R)-N-propylpiperidine-2-carboxamide

Cat. No.: B1437539
CAS No.: 1604368-79-7
M. Wt: 170.25 g/mol
InChI Key: CUDKXVVKOCEJEY-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-N-propylpiperidine-2-carboxamide is a useful research compound. Its molecular formula is C9H18N2O and its molecular weight is 170.25 g/mol. The purity is usually 95%.
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Scientific Research Applications

Insect Repellent Research

(Grant et al., 2020) discussed the use of carboxamides, including (2R)-N-propylpiperidine-2-carboxamide, as novel insect repellents. These compounds, particularly acylpiperidines and carboxamides, showed potential as more effective alternatives to DEET. They demonstrated the ability to inhibit the activity of insect odorant receptors, indicating their effectiveness in disrupting insect olfactory systems.

Cancer Treatment Research

This compound has been studied in the context of cancer treatment. (Riahi et al., 2008) and (Sharma, 2014), (Sharma, 2015) conducted studies on derivatives of this compound as inhibitors of poly(ADP-ribose) polymerase (PARP), which is a target for cancer therapy. These studies involved quantitative structure-activity relationship analysis and demonstrated the potential of these compounds in inhibiting PARP, a key enzyme involved in cancer cell proliferation.

Organic Synthesis and Biocatalysis

Research has also been conducted on the use of this compound in organic synthesis and biocatalysis. (Morán-Ramallal et al., 2010), (Morán-Ramallal et al., 2007), and (Chen et al., 2012) focused on the preparation and transformation of carboxamide compounds for the synthesis of non-natural amino acids and other organic compounds. These studies highlighted the role of specific carboxamides in producing enantiopure compounds, which are crucial for the development of pharmaceuticals and other specialized organic materials.

Medical Imaging and Drug Synthesis

Carboxamides, including this compound, have been researched for their potential in medical imaging and drug synthesis. (Beer et al., 1995) studied the synthesis of related compounds for use in positron emission tomography (PET), a medical imaging technique. The research explored the creation of novel compounds that inhibit monoamine oxidase B (MAO-B), which is significant in neuropsychiatric diseases.

Mechanism of Action

Target of Action

The primary targets of (2R)-N-propylpiperidine-2-carboxamide are the Interleukin-2 (IL-2) receptors, specifically the high-affinity IL-2 receptors . These receptors are prominently located on the surface of T and B cells, among other immune system cells . They play a crucial role in the immune response, as they bind to IL-2, instigating a cascade of events that culminate in the activation and proliferation of these cells .

Mode of Action

This compound interacts with its targets by binding to the high-affinity IL-2 receptors . This binding instigates a cascade of events that culminate in the activation and proliferation of T and B cells . The cooperative action of IL-2 and IL-2 receptors is necessary for the proper functioning of the immune system, as it helps to maintain the balance between the activation and suppression of the immune response to pathogens .

Biochemical Pathways

The biochemical pathways affected by this compound involve the phosphatidylinositol 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK)/extracellular signal–related kinase (Erk) pathways . These pathways show enhanced activity within T effector or T conventional cells .

Pharmacokinetics

The pharmacokinetics of a drug determine the onset, duration, and intensity of a drug’s effect . This includes the drug’s absorption, distribution, metabolism, and excretion (ADME) properties, which impact its bioavailability .

Result of Action

The result of the action of this compound is the activation and proliferation of T and B cells . This process underscores the fundamental role of IL-2 receptors in the modulation and functioning of the immune system . Despite the beneficial role of IL-2 in instigating immune responses to attack tumor cells, its ability to expand regulatory T cells (Tregs), potentially dampening anti-tumor immunity, presents a nuanced and paradoxical situation .

Action Environment

The action environment of this compound is primarily within the immune system, specifically within T and B cells . Environmental factors that could influence the compound’s action, efficacy, and stability include the presence of other immune cells, the overall health of the immune system, and the presence of pathogens or tumors .

Properties

IUPAC Name

(2R)-N-propylpiperidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-2-6-11-9(12)8-5-3-4-7-10-8/h8,10H,2-7H2,1H3,(H,11,12)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUDKXVVKOCEJEY-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1CCCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCNC(=O)[C@H]1CCCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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